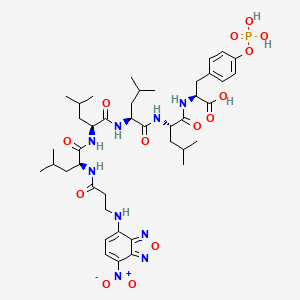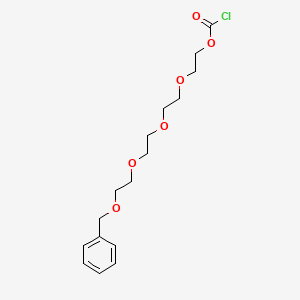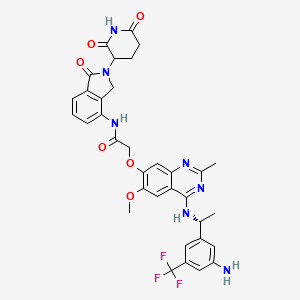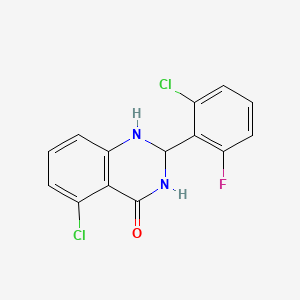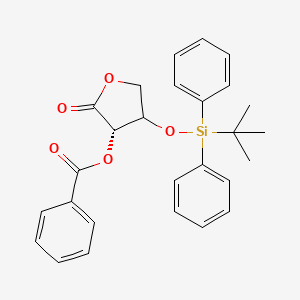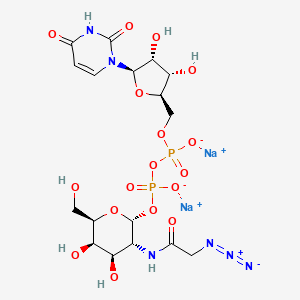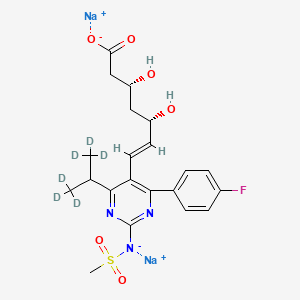
N-Desmethyl Rosuvastatin-d6 (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desmethyl Rosuvastatin-d6 (disodium) is a deuterium-labeled derivative of N-Desmethyl Rosuvastatin disodium. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of N-Desmethyl Rosuvastatin in various biological matrices. The incorporation of deuterium atoms enhances the compound’s stability and allows for more accurate pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Rosuvastatin-d6 (disodium) involves the deuteration of N-Desmethyl Rosuvastatin. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Rosuvastatin molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Purification: The deuterated product is then purified using chromatographic techniques to obtain N-Desmethyl Rosuvastatin-d6 (disodium) with high purity
Industrial Production Methods: Industrial production of N-Desmethyl Rosuvastatin-d6 (disodium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration using industrial reactors and deuterium gas.
Purification and Crystallization: Advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization to ensure high purity and yield
化学反応の分析
Types of Reactions: N-Desmethyl Rosuvastatin-d6 (disodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
科学的研究の応用
N-Desmethyl Rosuvastatin-d6 (disodium) has several scientific research applications:
Pharmacokinetic Studies: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying N-Desmethyl Rosuvastatin in biological samples.
Metabolic Studies: Helps in studying the metabolic pathways and biotransformation of N-Desmethyl Rosuvastatin.
Drug Development: Assists in the development and optimization of new drugs by providing accurate pharmacokinetic data.
Biomedical Research: Used in research related to cardiovascular diseases and cholesterol metabolism
作用機序
N-Desmethyl Rosuvastatin-d6 (disodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
類似化合物との比較
N-Desmethyl Rosuvastatin: The non-deuterated form of the compound.
Rosuvastatin: The parent compound from which N-Desmethyl Rosuvastatin is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels
Uniqueness: N-Desmethyl Rosuvastatin-d6 (disodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and biomedical research .
特性
分子式 |
C21H24FN3Na2O6S |
|---|---|
分子量 |
517.5 g/mol |
IUPAC名 |
disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m1../s1/i1D3,2D3;; |
InChIキー |
JAKXTPXGILQLFV-CYRYMFARSA-L |
異性体SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+] |
正規SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


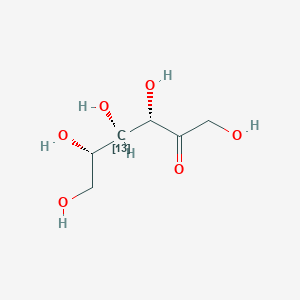
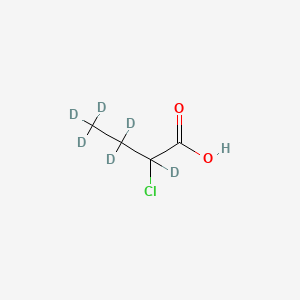
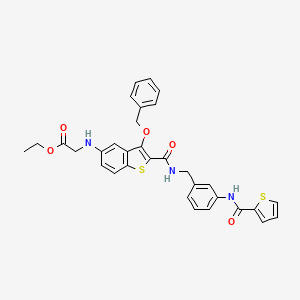
![10-Phenyl-[12]-cytochalasins Z16](/img/structure/B12407473.png)
